molecular formula C25H32N2O B3809029 [1'-(9H-fluoren-2-ylmethyl)-1,3'-bipiperidin-4-yl]methanol

[1'-(9H-fluoren-2-ylmethyl)-1,3'-bipiperidin-4-yl]methanol

Cat. No. B3809029
M. Wt: 376.5 g/mol
InChI Key: JCJHDNPOAMJSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[1’-(9H-fluoren-2-ylmethyl)-1,3’-bipiperidin-4-yl]methanol” appears to contain a fluorene group, which is a polycyclic aromatic hydrocarbon composed of naphthalene and a methylene bridge . It also contains a bipiperidinyl group, which consists of two piperidine rings. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a fluorene moiety connected to a bipiperidinyl moiety via a methylene bridge. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluorene and bipiperidinyl moieties. Fluorene is a fairly stable compound but can undergo electrophilic aromatic substitution. Piperidine is a secondary amine and can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Fluorene is a solid at room temperature, while piperidine is a liquid. The compound’s solubility, melting point, boiling point, and other properties would depend on the interplay of these structural features .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures in place .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential uses in various fields, such as materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

[1-[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c28-18-19-9-12-27(13-10-19)23-5-3-11-26(17-23)16-20-7-8-25-22(14-20)15-21-4-1-2-6-24(21)25/h1-2,4,6-8,14,19,23,28H,3,5,9-13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJHDNPOAMJSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3)N5CCC(CC5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1'-(9H-fluoren-2-ylmethyl)-1,3'-bipiperidin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1'-(9H-fluoren-2-ylmethyl)-1,3'-bipiperidin-4-yl]methanol
Reactant of Route 3
[1'-(9H-fluoren-2-ylmethyl)-1,3'-bipiperidin-4-yl]methanol
Reactant of Route 4
[1'-(9H-fluoren-2-ylmethyl)-1,3'-bipiperidin-4-yl]methanol
Reactant of Route 5
[1'-(9H-fluoren-2-ylmethyl)-1,3'-bipiperidin-4-yl]methanol
Reactant of Route 6
[1'-(9H-fluoren-2-ylmethyl)-1,3'-bipiperidin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.